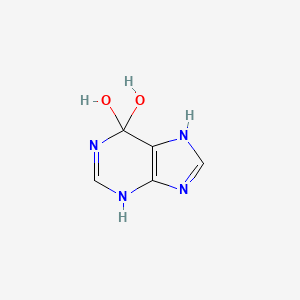

3,7-Dihydro-6H-purine-6,6-diol

Description

Nomenclature, Structural Characteristics, and Isomeric Considerations of 3,7-Dihydro-6H-purine-6,6-diol

Systematic IUPAC Naming and Common Representations

The systematic name for this compound clearly defines its core structure: a purine (B94841) ring system where the hydrogens are located at positions 3 and 7, and a geminal diol (two hydroxyl groups attached to the same carbon) is present at the C6 position. While this formal name is descriptive, the compound is more commonly understood in the context of its relationship with uric acid. Uric acid, with the IUPAC name 7,9-Dihydro-1H-purine-2,6,8(3H)-trione, exists in various tautomeric forms. byjus.comwikipedia.org this compound can be considered a hydrated tautomer of uric acid. In literature, it is often discussed as uric acid dihydrate (UAD), highlighting the presence of two water molecules in its crystal structure, one of which is integral to the geminal diol formation at C6.

Below is a table summarizing the various representations for this and related compounds:

| Common Name | Systematic (IUPAC) Name | Molecular Formula |

| This compound | This compound | C5H6N4O3 |

| Uric Acid | 7,9-Dihydro-1H-purine-2,6,8(3H)-trione byjus.comwikipedia.org | C5H4N4O3 |

| Uric Acid Dihydrate (UAD) | Not uniformly defined, refers to the crystalline form | C5H4N4O3·2H2O |

Unique Structural Features: Geminal Diol Moiety at C6

The most striking feature of this compound is the geminal diol at the C6 position of the purine ring. Geminal diols, or hydrates of ketones, are typically unstable intermediates that readily lose water to form a carbonyl group. shfnf.co.uk However, in the case of this purine derivative, the geminal diol is stabilized within the crystal lattice of uric acid dihydrate. The presence of this structural motif is a direct result of the hydration of the C6 carbonyl group of a uric acid tautomer. This feature is of considerable interest as it influences the compound's chemical reactivity and its interactions within a biological milieu.

Potential for Tautomerism and Hydration-Dehydration Equilibria

This compound is intrinsically linked to the concepts of tautomerism and hydration-dehydration equilibria. Uric acid itself can exist in several tautomeric forms, with the triketo form being the most stable. rsc.org The formation of the C6 geminal diol represents a hydration-dehydration equilibrium with the corresponding keto form at that position.

This equilibrium is highly sensitive to the surrounding chemical environment, particularly the presence of water. In aqueous solutions, there is a dynamic interplay between the hydrated and dehydrated forms of purines. The stability of the geminal diol in this compound is a testament to the influence of the crystalline state in shifting this equilibrium towards the hydrated species. Studies on uric acid dihydrate have shown that it is a metastable form that can convert to the more stable anhydrous uric acid over time. nih.gov

Context within Purine Chemistry and Heterocyclic Compounds Research

Purines are a cornerstone of biochemistry, forming the basis of the nucleobases adenine (B156593) and guanine, as well as other important molecules like caffeine (B1668208) and uric acid. wikipedia.org Research into purine chemistry is vast and encompasses their synthesis, modification, and biological roles. This compound, as a hydrated purine derivative, provides a unique case study in the reactivity of the purine scaffold.

In the broader field of heterocyclic compounds research, the study of molecules like this compound contributes to a deeper understanding of the fundamental principles governing the structure and reactivity of these cyclic systems. The stabilization of an otherwise transient geminal diol within the purine framework is a topic of significant academic interest.

Significance of this compound in Biochemical Pathways and Chemical Synthesis Research

The significance of this compound is most evident in the context of purine metabolism. Uric acid is the final product of purine degradation in humans. wikipedia.org The formation of uric acid dihydrate, which contains the this compound structure, is a key event in the crystallization of uric acid from supersaturated solutions, a process central to the pathophysiology of gout and the formation of certain types of kidney stones. nih.govnih.gov

The following table outlines the key biochemical and pathological contexts of this compound:

| Biological Context | Significance of this compound |

| Purine Metabolism | Represents a hydrated, metastable intermediate in the end-stage of purine breakdown. shfnf.co.uk |

| Gout | The formation of crystals of uric acid dihydrate in joints is a hallmark of gouty arthritis. |

| Urolithiasis (Kidney Stones) | A component of certain types of urinary calculi, forming under conditions of high uric acid concentration and low urinary pH. nih.gov |

From a chemical synthesis perspective, while this compound itself may not be a primary synthetic target, understanding its formation and stability provides valuable information for the design and synthesis of other purine derivatives. The Traube purine synthesis is a classic method for constructing the purine ring system, and knowledge of the reactivity of various positions on the purine core, including the potential for hydration at C6, is crucial for synthetic chemists in this field. shfnf.co.uk

Structure

3D Structure

Properties

CAS No. |

62536-65-6 |

|---|---|

Molecular Formula |

C5H6N4O2 |

Molecular Weight |

154.13 g/mol |

IUPAC Name |

3,7-dihydropurine-6,6-diol |

InChI |

InChI=1S/C5H6N4O2/c10-5(11)3-4(7-1-6-3)8-2-9-5/h1-2,10-11H,(H,6,7)(H,8,9) |

InChI Key |

XONAJEDXOBZCDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(N=CN2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,7 Dihydro 6h Purine 6,6 Diol

Chemical Synthesis Approaches for 3,7-Dihydro-6H-purine-6,6-diol

Direct synthesis and isolation of this compound are not standard practice due to its inherent instability. Geminal diols are in a reversible equilibrium with their corresponding carbonyl compounds, and this equilibrium typically favors the carbonyl form. echemi.comwikipedia.org The focus, therefore, shifts from isolating the diol to understanding the conditions that favor its transient formation.

Traditional Synthetic Routes and Adaptations from Purine (B94841) Chemistry

Classic methods for constructing the purine core, such as the Traube purine synthesis, are designed to produce the stable keto (oxo) forms of purines, like hypoxanthine (B114508) and xanthine. pharmaguideline.comslideshare.netscribd.com The Traube synthesis involves building the purine ring system from pyrimidine (B1678525) precursors, such as 4,5-diaminopyrimidine, followed by cyclization. slideshare.netscribd.com These methods yield the thermodynamically favored oxopurine, not its hydrated diol counterpart.

The inherent instability of most gem-diols is the primary reason they are not the final products of these syntheses. echemi.compearson.com The equilibrium between a ketone and its gem-diol hydrate (B1144303) is influenced by several factors, including electronic and steric effects. stackexchange.com For simple ketones like acetone, the equilibrium constant for hydration is very small (around 10⁻³), heavily favoring the ketone. wikipedia.org

Novel Strategies for Selective Formation of the 6,6-diol Structure

While isolating the purine-6,6-diol is challenging, strategies can be employed to increase its concentration in solution or stabilize it. The stability of a gem-diol is significantly enhanced by the presence of strong electron-withdrawing groups on the adjacent carbon atom. echemi.comstackexchange.com For instance, the hydration of chloral (B1216628) to form chloral hydrate is strongly favored due to the inductive effect of the trichloromethyl group. wikipedia.org

In the context of the purine ring, the electronic nature of the heterocyclic system influences the C6 carbonyl's susceptibility to hydration. Theoretical and computational studies can predict conditions (e.g., substitution on the purine ring) that might stabilize the diol form. researchgate.net Furthermore, studies on related heterocyclic aldehydes have shown that gem-diol forms can be observed and studied in the solid state, suggesting that crystal packing forces or specific intermolecular interactions could play a role in their stabilization. researchgate.net

Investigation of Reaction Conditions and Yield Optimization

The hydration of a carbonyl to a gem-diol is a reversible, acid-catalyzed reaction. echemi.com Therefore, the primary condition to investigate is pH. The solubility and reactivity of purines are pH-dependent. wikipedia.org For example, the formation of uric acid stones is highly dependent on a low urine pH, which decreases the solubility of uric acid. wikipedia.org While this relates to the final product, the principle applies to intermediates as well. Altering the pH can shift the keto-diol equilibrium by changing the protonation state of the purine ring nitrogens, which in turn affects the electrophilicity of the C6 carbon.

The equilibrium can also be influenced by solvent properties and the presence of specific catalysts. While "yield optimization" in the traditional sense of isolating a product is not applicable, conditions can be optimized to maximize the equilibrium concentration of the diol for mechanistic studies or for subsequent in-situ reactions where the diol is the reactive species.

Table 1: Factors Influencing Geminal Diol Stability

| Factor | Effect on Diol Stability | Example |

|---|---|---|

| Electron-Withdrawing Groups | Increases stability | Chloral hydrate ((Cl₃C)HC(OH)₂) is stable. wikipedia.org |

| Electron-Donating Groups | Decreases stability | Acetone hydrate is highly unstable. wikipedia.org |

| Steric Hindrance | Decreases stability | Bulky groups around the carbonyl carbon disfavor diol formation. echemi.com |

| Intramolecular Hydrogen Bonding | Increases stability | Can stabilize the diol structure in specific molecular geometries. stackexchange.com |

| pH / Acid Catalysis | Affects equilibrium rate | The reaction is catalyzed by acid. echemi.com |

Biological Synthesis Pathways of this compound

In a biological context, the formation of a 6,6-diol structure is most relevant as a key, enzyme-stabilized intermediate in purine degradation. nih.govnih.gov

Enzymatic Formation Mechanisms and Biocatalysis

Enzymes can catalyze reactions by stabilizing high-energy transition states or intermediates that would be extremely short-lived in solution. rsc.org For the hydroxylation of purines, enzymes create an active site environment that facilitates the nucleophilic attack of water (or a metal-activated hydroxide) onto the purine ring, leading to a tetrahedral intermediate that is structurally equivalent to a gem-diol. ebi.ac.uknih.gov This biocatalytic approach circumvents the thermodynamic instability of the diol in aqueous solution by binding it within the confines of the active site. rsc.org

Reactivity, Stability, and Mechanistic Studies of 3,7 Dihydro 6h Purine 6,6 Diol

Chemical Reactivity Profile of the 6,6-diol Moiety

The chemical behavior of the 6,6-diol in 3,7-Dihydro-6H-purine-6,6-diol is intrinsically linked to its equilibrium with the more stable 6-oxo form. The presence of two hydroxyl groups on the same carbon atom (a geminal diol) imparts unique reactivity to this molecule compared to its keto tautomer.

Oxidation and Reduction Pathways

The oxidation of 6-oxopurines, such as the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid, is a fundamental process in purine (B94841) catabolism, often catalyzed by the enzyme xanthine oxidase. The mechanism of this oxidation involves the nucleophilic attack at the C6 position. While not proceeding through a stable gem-diol intermediate, the initial step of the enzymatic oxidation is analogous to the formation of the hydrated species. The enzymatic mechanism involves a nucleophilic attack by a molybdenum-bound hydroxyl group on the C6 carbon of the purine ring. This forms a tetrahedral intermediate that is structurally similar to the 6,6-diol. Subsequently, a hydride transfer from the C6 carbon to a sulfur atom in the enzyme's active site leads to the oxidized product.

The reduction of the 6,6-diol moiety would theoretically yield a 6-hydroxypurine derivative. However, due to the unfavorable equilibrium, the reduction of the 6-oxo form is the more likely pathway. The electrochemical reduction of purine derivatives has been studied, and for 6-oxopurines, the carbonyl group is the primary site of reduction. The precise mechanism and the potential involvement of a transient hydrated species in these electrochemical processes are still areas of active investigation.

Equilibria with Carbonyl Forms (6-oxo-purines)

The reversible covalent hydration of the carbonyl group at the C6 position of 6-oxopurines leads to the formation of the this compound. This equilibrium generally lies significantly towards the keto form, as the geminal diol is typically less stable.

Table 1: Factors Influencing the 6-oxo-purine / 6,6-diol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Electron-withdrawing substituents | Shifts towards the 6,6-diol form | Increases the electrophilicity of the C6 carbon, favoring nucleophilic attack by water. |

| Electron-donating substituents | Shifts towards the 6-oxo-purine form | Decreases the electrophilicity of the C6 carbon, disfavoring hydration. |

| Solvent polarity | Higher polarity can favor the diol | Polar solvents can better solvate and stabilize the more polar diol structure. |

| pH | Can influence the protonation state | The protonation state of the purine ring can affect the electrophilicity of the C6 carbon. |

Acid-Base Properties and Protonation States

The acid-base properties of the purine ring system play a crucial role in the reactivity and stability of the 6,6-diol. The purine core contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa values of the parent 6-oxopurine (hypoxanthine) are approximately 1.9 (for protonation of N7) and 8.9 (for deprotonation of N1-H).

Protonation of the purine ring, particularly at N7, can increase the electrophilicity of the C6 carbon, thereby shifting the equilibrium towards the formation of the 6,6-diol. Conversely, deprotonation at N1 would be expected to decrease the electrophilicity of the C6 position, favoring the 6-oxo form. The protonation state of the diol's hydroxyl groups would also be pH-dependent, influencing its reactivity as a nucleophile or its ability to act as a leaving group in subsequent reactions.

Mechanisms of Interconversion and Degradation

The interconversion between the 6,6-diol and its 6-oxo counterpart is a dynamic process, and the stability of the diol is a key factor in the degradation pathways of 6-oxopurines.

Hydrolytic Stability and Decomposition Pathways

The this compound is generally unstable in aqueous solutions and readily reverts to the more stable 6-oxo form by eliminating a molecule of water. The hydrolytic stability of the purine ring itself is also a consideration. Under harsh conditions of acid or base, the purine ring can undergo hydrolytic cleavage. The presence of the 6,6-diol moiety could potentially influence these degradation pathways. For instance, the hydroxyl groups could be protonated under acidic conditions, facilitating their departure as water and promoting reactions at the C6 position that might lead to ring opening. However, specific studies detailing the decomposition pathways of 6-oxopurines that proceed directly through a 6,6-diol intermediate are limited.

Nucleophilic and Electrophilic Attack Mechanisms

The C6 position of the purine ring is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or by protonation. The formation of the 6,6-diol is itself a result of nucleophilic attack by water. Other nucleophiles can also attack the C6 carbon of the 6-oxo-purine, and it is plausible that such reactions could proceed through a tetrahedral intermediate that is structurally analogous to the 6,6-diol.

Electrophilic attack at the 6,6-diol moiety is less likely due to the electron-rich nature of the hydroxyl groups. However, the purine ring itself can undergo electrophilic substitution, although typically not at the C6 position. The presence of the diol functionality would likely influence the regioselectivity of electrophilic attack on the purine ring system by altering its electronic properties.

Investigation of Regioselectivity and Stereoselectivity in Reactions

While direct studies on this compound are absent, general principles governing the reactivity of purine derivatives can provide a predictive framework for its potential behavior. The electronic nature of the purine ring system, consisting of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole ring, dictates its reactivity.

Regioselectivity in Purine Reactions:

The regioselectivity of reactions involving purines is highly dependent on the nature of the reactants and the reaction conditions.

Alkylation: The alkylation of purines can occur at multiple nitrogen atoms. For instance, adenine (B156593) can undergo alkylation primarily at the N3 position under neutral conditions, while in the presence of a base, substitution at N7 and N9 is favored taylorfrancis.com. The specific substitution pattern is influenced by factors such as the alkylating agent, solvent, and the presence of substituents on the purine ring.

Functionalization of C-H and N-H bonds: Recent advances have focused on the direct functionalization of C-H and N-H bonds in purines, offering more efficient synthetic routes. The regioselectivity of these reactions can be directed by various factors, including the directing groups present on the purine scaffold. For example, a strong electron-donating group at the 6-position, such as a diethylamino group, can switch the regioselectivity of cyanation from the typical C8 position to the C2 position mdpi.com.

Substitution Reactions: Halopurines are important intermediates in the synthesis of various purine derivatives. The reactivity of the halogen at different positions (C2, C6, or C8) allows for selective introduction of other functional groups taylorfrancis.com.

Stereoselectivity in Purine Reactions:

Stereoselectivity becomes particularly important when purines are incorporated into larger molecules, such as nucleosides.

Nucleoside Synthesis: In the synthesis of nucleosides from purine bases and sugar moieties, the stereochemistry at the anomeric carbon of the sugar is critical. Prebiotic synthesis studies have shown that the direct coupling of cyclic carbohydrate phosphates with free purine nucleobases can be stereoselective, yielding exclusively the β-anomer of the corresponding nucleotides nih.govnih.gov. This stereoselectivity is attributed to the cyclic structure of the carbohydrate phosphate, which favors a concerted reaction mechanism over one involving a planar oxocarbenium ion intermediate nih.gov.

The table below summarizes the general regioselective outcomes for common reactions on the purine core, which could be extrapolated to predict the potential reactivity of this compound, assuming the diol functionality does not drastically alter the electronic properties of the purine system in an unforeseen manner.

| Reaction Type | Reagent/Conditions | Major Regioisomeric Products |

| Alkylation | Neutral | N3-alkylation |

| Alkylation | Basic | N7/N9-alkylation |

| Cyanation | Triflic anhydride activation, TMSCN | C8-cyanation (electron-withdrawing groups at C6) |

| Cyanation | Triflic anhydride activation, TMSCN | C2-cyanation (electron-donating groups at C6) |

| Nucleoside Synthesis | Cyclic carbohydrate phosphates | N9-glycosylation (for adenine) |

Interactive Data Table: Regioselectivity in Purine Reactions

Note: This table represents general trends in purine reactivity and is not based on experimental data for this compound.

Theoretical and Computational Chemistry of 3,7 Dihydro 6h Purine 6,6 Diol

Quantum Chemical Studies

Quantum chemical studies provide a foundational understanding of the intrinsic properties of 3,7-Dihydro-6H-purine-6,6-diol at the electronic level. These computational methods allow for the detailed examination of its molecular structure and the energetic landscape it inhabits.

Electronic Structure, Bonding Analysis, and Molecular Orbitals

The electronic structure of this compound is characterized by the purine (B94841) bicyclic system, which is comprised of a pyrimidine (B1678525) ring fused to an imidazole ring. The introduction of two hydroxyl groups at the C6 position significantly influences the electron distribution throughout the purine core.

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the nature of the covalent bonds and non-covalent interactions within the molecule. The C-N and C-C bonds within the purine rings exhibit a degree of delocalization, which is a characteristic feature of aromatic systems. However, the sp³ hybridization at the C6 carbon, due to the gem-diol group, disrupts the full aromaticity of the pyrimidine ring. The oxygen atoms of the diol group are connected to the C6 carbon by single covalent bonds.

The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. In purine and its derivatives, the HOMO is typically a π-orbital distributed over the ring system, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic transitions and chemical reactivity.

Energetics and Relative Stabilities of Tautomeric and Hydrated Forms

The study of purine and its derivatives is complicated by the existence of multiple tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For the parent purine, several tautomers exist, with the N(7)H and N(9)H forms being the most common. The relative stability of these tautomers is influenced by the environment, such as the gas phase versus an aqueous solution.

This compound is itself a hydrated form of purine. Theoretical studies have investigated the stability of various hydrated purine species. These studies often employ computational methods to calculate the interaction energies between the purine molecule and surrounding water molecules. The stability of a particular hydrated form is dependent on the number and arrangement of these water molecules.

The relative energies of different tautomers and their hydrated forms can be calculated using high-level quantum chemical methods. These calculations consistently show that the presence of water molecules can significantly alter the relative stability of tautomers, often favoring more polar forms that can engage in hydrogen bonding with the solvent.

| Form | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |

| N(7)H Tautomer | Lower | Higher |

| N(9)H Tautomer | Higher | Lower |

| Hydrated N(7)H | Favorable | More Favorable |

| Hydrated N(9)H | Favorable | Most Favorable |

Note: The relative energies are qualitative and intended to illustrate general trends observed in computational studies of purine tautomers and their hydration.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For purine derivatives, these transitions are typically π → π* in nature.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in an infrared (IR) spectrum. These frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated IR spectrum can help in identifying characteristic functional groups, such as the O-H stretching vibrations of the diol group and the various C-N and C=N stretching modes of the purine ring.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N). These calculations are highly sensitive to the molecular geometry and electronic environment, making them valuable for distinguishing between different tautomers and isomers.

Molecular Dynamics Simulations

While quantum chemical studies provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Solvation Effects and Hydration Sphere Characterization

MD simulations are particularly well-suited for studying the interactions between a solute and solvent molecules. For this compound in an aqueous solution, MD simulations can characterize the structure and dynamics of the surrounding water molecules, known as the hydration sphere.

The simulations can provide information on:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This allows for the identification of well-defined hydration shells.

Coordination Numbers: The number of water molecules in the first hydration shell can be calculated by integrating the corresponding RDF.

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the diol group and the purine ring's nitrogen atoms with surrounding water molecules can be analyzed.

Studies on the hydration of purine and its derivatives have shown that specific sites, such as the ring nitrogens and exocyclic functional groups, are the primary centers for hydrogen bonding with water.

Conformational Flexibility and Intramolecular Interactions

The purine ring system is relatively rigid, but the exocyclic gem-diol group in this compound introduces some conformational flexibility. The rotation around the C6-O bonds and the potential for intramolecular hydrogen bonding between the two hydroxyl groups can be explored using MD simulations.

Protein-Ligand Interaction Dynamics (if acting as a substrate or product)

This compound, more commonly known as the hydrated form of 8-oxoguanine (8-oxoG), is a significant product of oxidative DNA damage. mdpi.com Its interaction with DNA repair enzymes, for which it acts as a substrate, has been extensively studied using molecular dynamics (MD) simulations. These computational methods provide detailed insights into the dynamic process of recognition and binding at the atomic level.

MD simulations have been employed to investigate the interaction of 8-oxoG with human 8-oxoguanine glycosylase 1 (hOGG1), a primary enzyme responsible for its excision from DNA. nih.govaip.orgjaea.go.jp These simulations reveal the dynamical process of the formation of the DNA-enzyme complex. For instance, a 1-nanosecond MD simulation showed that after 900 picoseconds, the lesioned DNA containing 8-oxoG and the hOGG1 enzyme formed a stable complex that persisted for the remainder of the simulation. aip.org

A critical aspect of the interaction dynamics is the conformational state of the 8-oxoG lesion. 8-oxoG can adopt both anti and syn glycosidic conformations. Molecular dynamics studies on hOGG1 and its bacterial counterpart, formamidopyrimidine-DNA glycosylase (FPG), have shown that the differential ability of these enzymes to accommodate these conformers is a key factor in their activity. nih.gov hOGG1 is active in removing 8-oxoG when it is paired with cytosine (in an anti conformation) but is inactive towards an 8-oxoG:adenine (B156593) pair where 8-oxoG is in the syn conformation. nih.gov MD simulations support this by showing that when anti-8-oxoG is bound to the hOGG1 active site, the catalytic residues are properly aligned for the excision reaction. nih.gov In contrast, the necessary geometrical parameters for catalysis are not conserved when syn-8-oxoG is in the active site. nih.gov FPG, on the other hand, shows activity towards both pairs, and its active site can suitably align for both conformers, although the anti conformation is more favorably bound. nih.gov

The simulations also highlight the importance of specific amino acid residues in the enzyme's active site. For hOGG1, the recognition of the ureic moiety of 8-oxoG, including the C8-carbonyl group and the N7 and N9 atoms, is crucial. mdpi.com The N7 atom of 8-oxoG forms a hydrogen bond with the carbonyl group of Glycine 42, an interaction that is not possible with undamaged guanine. mdpi.com In one simulation, the amino group of Arginine 324 was observed to be positioned close to the phosphodiester bond of the nucleotide with 8-oxoG, facilitating the chemical reaction. aip.org The dynamics also show that the base opposite the lesion significantly affects the formation of the enzyme-substrate complex. mdpi.com For example, an "oxoG-clamp" residue opposite the lesion was found to prevent the flipping of the 8-oxoG base into the hOGG1 active site pocket. mdpi.com

Interactive Data Table: Key Interatomic Distances in MD Simulations of OGG1 with 8-oxoG-containing DNA.

| Interacting Atoms | System | Average Distance (Å) | Significance |

| N atom of Lys249 and C1' of 8-oxoG | 8-oxoG paired with cytosine | ~8.0 | Indicates 8-oxoG has not fully entered the active site mdpi.com |

| N atom of Lys249 and C1' of 8-oxoG | 8-oxoG paired with oxoG-clamp | ~8.0 | Shows the enzymatic process is inhibited mdpi.com |

These dynamic simulations provide a detailed picture of how the enzyme recognizes the damaged base and positions it for catalysis, explaining the substrate specificity observed experimentally.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry, particularly quantum mechanics (QM) methods, has been instrumental in modeling the reaction pathways for the formation of 8-oxoguanine from guanine. These studies analyze the transition states and energy barriers involved in the oxidation process.

The formation of 8-oxoG from guanine can occur through reactions with reactive oxygen species (ROS) such as hydroxyl radicals (OH•) and hydrogen peroxide (H₂O₂). acs.orgresearchgate.net Quantum computational studies using Density Functional Theory (DFT) at levels like B3LYP/6-31G** have been employed to investigate these mechanisms. acs.org

The reaction of a single OH• radical with the C8 position of guanine is found to be nearly barrierless, leading to a stable adduct. acs.org The subsequent reaction with a second OH• radical to form 8-oxoG complexed with a water molecule can proceed through two different two-step mechanisms: acs.org

Mechanism 1: The first step involves the formation of 8-hydroxyguanine (8-OHG) complexed with water. The second step is the tautomerization of 8-OHG to the more stable 8-oxoG keto form.

Mechanism 2: This pathway proceeds through an intermediate with an opened five-membered imidazole ring. In the second step, the ring closes to form the final 8-oxoG product complexed with water.

Similarly, the reaction of guanine with H₂O₂ to yield 8-oxoG has been modeled and also found to occur via two distinct two-step mechanisms. acs.orgresearchgate.net

Mechanism A: In the first step, H₂O₂ dissociates into a hydrogen atom and an OOH• group, which then bond to the N7 and C8 atoms of guanine, respectively. The second step involves the dissociation of the OOH• group into an oxygen atom (which binds to C8) and an OH• group that abstracts the H8 atom, resulting in the 8-oxoG-water complex. acs.org

Mechanism B: This pathway involves a different arrangement and series of bond-breaking and bond-forming events to arrive at the same product.

These computational models provide the optimized geometries of reactants, products, and transition states (TS), as well as the associated energy barriers for each reaction step. The inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM), has been shown to have an appreciable impact on certain reaction barriers and released energies. acs.orgresearchgate.net

Interactive Data Table: Calculated Energy Barriers for Guanine Oxidation by OH• Radicals.

| Reaction Step | Computational Level | Barrier Energy (kcal/mol) |

| Guanine + OH• → G8-OH• adduct | B3LYP/AUG-cc-pVDZ | Nearly zero researchgate.net |

| G8-OH• + OH• → TS1 → PC1 (8-OHG + H₂O) | B3LYP/AUG-cc-pVDZ | Data not specified in abstract |

| G8-OH• + OH• → TS2 → PC2 (Open-ring intermediate) | B3LYP/AUG-cc-pVDZ | Data not specified in abstract |

Note: Specific energy barrier values from the full text of the cited papers would be required for a complete data table.

These theoretical models are crucial for understanding the fundamental chemical mechanisms that lead to the formation of this common and mutagenic DNA lesion.

Biochemical and Enzymatic Aspects of 3,7 Dihydro 6h Purine 6,6 Diol

Role as a Metabolic Intermediate in Purine (B94841) Metabolism

3,7-Dihydro-6H-purine-6,6-diol is understood to be a hydrated intermediate in the catabolism of purines. Specifically, it is implicated as a transient species in the oxidative hydroxylation reactions catalyzed by xanthine oxidase, a key enzyme in the conversion of hypoxanthine (B114508) to xanthine and subsequently to uric acid.

Enzymatic Transformation by Purine-Modifying Enzymes

The formation and transformation of this compound are intrinsically linked to the catalytic activity of purine-modifying enzymes, most notably xanthine oxidase. This enzyme catalyzes the introduction of a hydroxyl group onto the purine ring, a process that is thought to proceed through a hydrated intermediate.

The generally accepted mechanism involves the nucleophilic attack of a hydroxyl group, coordinated to a molybdenum cofactor within the enzyme's active site, on a carbon atom of the purine substrate. For instance, in the oxidation of hypoxanthine to xanthine, this attack occurs at the C2 position. However, for the purposes of discussing the formation of a diol at C6, we will consider a theoretical hydroxylation at this position. The formation of the gem-diol intermediate is a critical step in the reaction pathway, facilitating the subsequent electronic rearrangements necessary for the final oxidized product to be formed.

| Enzyme Family | Specific Enzyme | Substrate(s) | Product(s) | Role of Dihydro-diol Intermediate |

| Molybdenum-containing Hydroxylases | Xanthine Oxidase | Hypoxanthine, Xanthine | Xanthine, Uric Acid | Transient intermediate in hydroxylation |

Flux Analysis in Relevant Biochemical Pathways

Direct flux analysis of this compound is not feasible due to its extremely short half-life. However, the metabolic flux through the purine degradation pathway, which is governed by the activity of enzymes like xanthine oxidase, provides an indirect measure of the transient formation of this intermediate. The rate of conversion of hypoxanthine to uric acid is directly proportional to the rate at which the diol intermediate is formed and resolved.

Enzyme-Compound Interactions and Binding Mechanisms

The interaction between this compound and the active site of purine-modifying enzymes is a key aspect of its biochemical role. Although its transient nature precludes direct structural studies of the enzyme-diol complex, a wealth of information from studies on substrate and inhibitor binding to enzymes like xanthine oxidase allows for a detailed understanding of these interactions.

Structural Basis of Enzyme Recognition and Catalysis

The active site of xanthine oxidase is a highly specialized environment that facilitates the binding of purine substrates and the catalysis of their hydroxylation. X-ray crystallographic studies of xanthine oxidase with substrates and inhibitors have revealed the key amino acid residues involved in this process.

Within the active site, the purine substrate is positioned in close proximity to the molybdenum cofactor. Specific amino acid residues, such as glutamate and arginine, play crucial roles in orienting the substrate and stabilizing the transition states of the reaction. For the formation of a gem-diol at the C6 position, the enzyme would orient the purine ring to allow for nucleophilic attack at this specific carbon.

| Enzyme | Key Active Site Residues (Bovine Xanthine Oxidase) | Function in Catalysis |

| Xanthine Oxidase | Glu1261 | Acts as a general base, abstracting a proton from the Mo-OH group to activate it for nucleophilic attack. |

| Arg880 | Stabilizes the negative charge that develops on the substrate during the formation of the tetrahedral intermediate. | |

| Molybdenum Cofactor (MoCo) | Provides the hydroxyl group for nucleophilic attack and facilitates electron transfer. |

Mechanistic Insights into Enzymatic Hydroxylation/Dehydroxylation at C6

The formation of the this compound intermediate is central to the mechanism of enzymatic hydroxylation at the C6 position of the purine ring. The catalytic cycle can be summarized as follows:

Substrate Binding: The purine substrate binds to the active site of the enzyme.

Activation of the Hydroxyl Group: A nearby basic residue, such as glutamate, abstracts a proton from a water molecule coordinated to the molybdenum cofactor, generating a reactive hydroxyl nucleophile.

Nucleophilic Attack: The activated hydroxyl group attacks the C6 carbon of the purine ring. This leads to the formation of a tetrahedral intermediate, which is the this compound.

Hydride Transfer: A hydride ion is transferred from the C6 carbon to the molybdenum center, reducing it.

Product Release: The now oxidized purine, in its keto form, dissociates from the active site, and the enzyme is regenerated for another catalytic cycle.

The dehydroxylation, or dehydration, of the gem-diol intermediate to the final keto product is likely facilitated by the proton rearrangements within the active site.

Cellular Uptake and Transport Mechanisms (at a mechanistic research level, not pharmacological)

Given that this compound is a transient intracellular intermediate, it does not have its own specific cellular uptake and transport mechanisms. Instead, the cellular availability of its precursors, such as hypoxanthine and xanthine, is the determining factor.

The transport of purine bases into and out of cells is mediated by a variety of transporter proteins. These transporters can be broadly categorized as either equilibrative or concentrative nucleoside transporters, some of which also transport purine bases.

Research has shown the existence of distinct transport systems for hypoxanthine and xanthine in various cell types. For instance, in brain capillaries, a transport system for hypoxanthine that is shared with adenine (B156593) has been identified. nih.gov Similarly, studies in Chlamydomonas reinhardtii have indicated the presence of different active transport systems for hypoxanthine and xanthine. nih.gov These transport mechanisms are crucial for maintaining the intracellular pool of purines that can then be metabolized, leading to the transient formation of intermediates like this compound.

| Transporter Type | Substrates | Transport Mechanism |

| Equilibrative Nucleoside Transporters (ENTs) | Nucleosides, some purine bases (e.g., hypoxanthine) | Facilitated diffusion |

| Concentrative Nucleoside Transporters (CNTs) | Nucleosides, some purine bases | Secondary active transport (Na+-dependent) |

| Specific Purine Base Transporters | Hypoxanthine, Xanthine, Adenine, Guanine | Active transport or facilitated diffusion |

Advanced Analytical and Spectroscopic Research on 3,7 Dihydro 6h Purine 6,6 Diol

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of 3,7-Dihydro-6H-purine-6,6-diol, particularly in complex biological matrices. By providing a precise mass measurement, HRMS can distinguish the diol from other isobaric species and confirm its elemental composition.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of polar, non-volatile molecules like purine (B94841) derivatives. In ESI-MS, this compound would be expected to readily protonate to form the [M+H]⁺ ion. The accurate mass of this ion can then be used to calculate the elemental formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the precursor ion. While specific fragmentation data for the isolated diol is not extensively documented due to its transient nature, the fragmentation patterns of related guanine oxidation products offer valuable insights. For instance, in the analysis of oxidized 2'-deoxyguanosine derivatives, characteristic losses of the deoxyribose sugar moiety are observed. acs.org For this compound, fragmentation would likely involve the loss of water molecules from the geminal diol group, followed by cleavages of the purine ring structure.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₅H₆N₄O₃ + H⁺ | 171.0518 |

| [M+Na]⁺ | C₅H₆N₄O₃ + Na⁺ | 193.0337 |

| [M-H₂O+H]⁺ | C₅H₄N₄O₂ + H⁺ | 153.0412 |

Note: The fragmentation patterns are predictive and based on the general behavior of similar compounds.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Tautomeric Equilibria

Multidimensional NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and for studying dynamic processes such as tautomerism. For this compound, NMR studies are crucial for understanding the equilibrium between the diol and its more stable keto tautomer, 8-oxoguanine.

Proton (¹H) NMR would provide information on the chemical environment of the non-exchangeable protons in the purine ring and any attached sugar moieties in a nucleoside context. The chemical shifts of these protons would be sensitive to the tautomeric state of the molecule. Carbon-13 (¹³C) NMR would similarly reveal the electronic structure of the carbon skeleton. The C6 carbon bearing the geminal diol would exhibit a characteristic chemical shift distinct from the corresponding carbonyl carbon in 8-oxoguanine.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range correlations, helping to piece together the complete molecular structure.

The study of tautomeric equilibria often involves varying experimental conditions such as temperature and solvent polarity. bohrium.com Changes in the relative populations of the diol and keto forms would be reflected in the NMR spectra, allowing for the determination of the equilibrium constant. For instance, in aqueous solutions, the equilibrium is expected to favor the more stable 8-oxoguanine tautomer.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound and its Tautomer

| Carbon Atom | This compound (Predicted) | 8-oxo-7,8-dihydroguanine (8-oxoG) |

| C6 | ~90-100 ppm | ~155-165 ppm |

| C8 | ~150-160 ppm | ~150-160 ppm |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Characterization and Polymorphism Studies

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a stable crystal of the geminal diol form of 8-oxoguanine is challenging due to its propensity to convert to the keto form, crystallographic studies of related purine derivatives and their complexes provide valuable insights into the structural possibilities.

Should a crystal structure of this compound be obtained, it would definitively confirm the presence of the two hydroxyl groups on the C6 carbon and provide precise bond lengths and angles. This information would be invaluable for understanding the electronic and steric effects of the geminal diol group.

Furthermore, X-ray crystallography is the primary method for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and their characterization is crucial in fields such as pharmaceuticals and materials science. While no specific polymorphs of this compound have been reported, the potential for different hydrogen-bonding networks in the solid state makes polymorphism a theoretical possibility.

Crystallographic studies of 8-oxoguanine in complex with DNA repair enzymes have revealed detailed information about its hydrogen bonding interactions and recognition by proteins. nih.gov These studies provide a framework for understanding how the structural features of oxidized purines are recognized in a biological context.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Networks

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. In the study of this compound, these techniques can provide evidence for the presence of the hydroxyl groups and help to characterize the hydrogen-bonding networks in different states.

The IR spectrum of this compound would be expected to show characteristic O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact frequency and shape of these bands would be sensitive to the extent and strength of hydrogen bonding. Broader bands at lower frequencies are indicative of stronger hydrogen bonding. C-O stretching vibrations associated with the diol group would also be present.

In contrast, the IR spectrum of the 8-oxoguanine tautomer would be dominated by a strong C=O stretching band, typically in the range of 1650-1750 cm⁻¹. The absence or significant reduction of this band in a sample would be strong evidence for the presence of the geminal diol form.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data by providing information on the vibrations of the purine ring system. Changes in the Raman spectrum could be used to monitor the tautomeric equilibrium and the effects of intermolecular interactions. The study of hydrogen bonding networks is critical for understanding the stability and reactivity of purine derivatives. nih.govrsc.org

Table 3: Key Vibrational Modes for Distinguishing this compound and 8-oxoguanine

| Vibrational Mode | This compound (Expected Range) | 8-oxo-7,8-dihydroguanine (Expected Range) |

| O-H Stretch | 3200-3600 cm⁻¹ | Absent or very weak |

| C=O Stretch | Absent | 1650-1750 cm⁻¹ |

| C-O Stretch | 1000-1200 cm⁻¹ | Present, but may be coupled with other modes |

Chromatographic and Electrophoretic Techniques for Separation, Purity Assessment, and Quantitative Analysis in Complex Mixtures

Chromatographic and electrophoretic techniques are essential for the separation, purification, and quantification of this compound, especially from complex biological samples where it may be present at low concentrations.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of purine derivatives. nih.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is often the method of choice. The retention time of this compound would be influenced by its polarity relative to other components in the mixture. Due to the presence of the two hydroxyl groups, it is expected to be more polar and have a shorter retention time than its corresponding keto tautomer under typical reversed-phase conditions.

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the separation capabilities of HPLC with the high selectivity and sensitivity of MS. acs.org This is particularly useful for the analysis of guanine oxidation products in DNA. mdpi.comnih.gov

Capillary electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of charged and polar molecules. In CE, separation is based on the differential migration of analytes in an electric field. The charge-to-size ratio of this compound would determine its electrophoretic mobility.

These separation techniques are not only crucial for isolating the compound of interest but also for assessing its purity. The presence of multiple peaks in a chromatogram or electropherogram could indicate the presence of impurities or degradation products. For quantitative analysis, calibration curves are constructed using standards of known concentration, allowing for the determination of the amount of this compound in an unknown sample.

Derivatives and Analogs Research of 3,7 Dihydro 6h Purine 6,6 Diol

Synthesis of Modified 3,7-Dihydro-6H-purine-6,6-diol Analogs

The synthesis of analogs of the this compound nucleus is a cornerstone of medicinal chemistry. Modifications are strategically introduced at various positions on the purine (B94841) ring and at the C6-position to alter the molecule's physicochemical properties and biological interactions.

The purine ring system, composed of a fused pyrimidine (B1678525) and imidazole ring, offers multiple sites for substitution. The nitrogen and carbon atoms of this scaffold can be functionalized to create a diverse library of analogs.

Nitrogen Substitution: Alkylation of the purine ring nitrogens, particularly at the N7 and N9 positions of the imidazole ring, is a common strategy. Direct alkylation of purine derivatives with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers. nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions, such as the choice of base and solvent, with microwave irradiation sometimes favoring the N9 product. ub.edu For instance, methods have been developed for the regioselective N7 tert-alkylation using N-trimethylsilylated purines and a Lewis acid catalyst. nih.govacs.org

Carbon Substitution: The carbon atoms of the purine ring, especially C2, C6, and C8, are key targets for modification.

C6-Position: The C6 position, corresponding to the diol/keto functionality, is highly versatile. Starting from 6-chloropurine, a key intermediate, a wide range of substituents can be introduced via nucleophilic substitution. This includes alkoxy, amino, and thioether groups. nih.govugr.esnih.gov

C2-Position: Substituents at the C2 position can significantly influence biological activity. For example, introducing amino or halogen groups at C2 of purine analogs has been shown to modulate their potency as kinase inhibitors. aacrjournals.org

C8-Position: The C8 position can also be functionalized. One strategy involves starting from 5-aminoimidazole-4-carbonitriles, which can be cyclized with various reagents like formic acid or urea to introduce different groups at the C8 position of the resulting purine. researchgate.netacs.org

Table 1: Selected Methods for Substitution on the Purine Ring

| Position | Reaction Type | Reagents and Conditions | Resulting Structure |

| N7/N9 | Alkylation | Alkyl halide, Base (e.g., NaH, Cs₂CO₃) | N-alkylated purines |

| N9 | Regioselective Alkylation | Tetrabutylammonium hydroxide, Microwave irradiation | Primarily N9-alkylated purine |

| N7 | Regioselective tert-Alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ | N7-tert-alkylated purine nih.gov |

| C6 | Nucleophilic Substitution | 6-chloropurine, Alcohol/Amine/Thiol | 6-alkoxy/amino/thio-purine |

| C8 | Annulation Reaction | 5-aminoimidazole-4-carbonitrile, Formic acid or Urea | C8-substituted purine researchgate.net |

| C6 | C-Nucleophilic Substitution | C6-(1,2,4-triazol-1-yl) purine, Carbon nucleophile (e.g., malononitrile), K₂CO₃ | C6-carbon substituted purine nih.gov |

The geminal diol at the C6 position of this compound exists in equilibrium with its corresponding carbonyl group (C=O), as is typical for most gem-diols which are often unstable. researchgate.netwikipedia.org The equilibrium strongly favors the keto-form, known as purin-6-one (e.g., hypoxanthine). Therefore, chemical modifications are almost exclusively performed on this more stable keto tautomer or its synthetic precursors.

A primary strategy for modifying the C6 position involves converting the C6-oxo group into a more reactive functional group. A common and powerful intermediate is 6-chloropurine, synthesized from hypoxanthine (B114508). The chloro group is an excellent leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to introduce a wide variety of functionalities.

Key transformations of the C6-oxo group (via the 6-chloro intermediate) include:

Conversion to Thiones: Reaction with phosphorus pentasulfide can convert the C6-oxo group into a thioketone, leading to important compounds like 6-mercaptopurine and 6-thioguanine. nih.gov These thiopurines are well-known antimetabolites. wikipedia.org

Conversion to Amines: Reaction of 6-chloropurine with various amines (primary, secondary, or ammonia) yields 6-aminopurines. Adenine (B156593) is the parent compound of this class.

Conversion to Ethers: Reaction with alcohols under basic conditions produces 6-alkoxy purine analogs. ugr.esnih.gov

C-C Bond Formation: More advanced methods, such as photoredox/nickel dual catalysis, enable the direct cross-coupling of 6-chloropurine nucleosides with alkyl halides to form C-C bonds at the C6 position. nih.gov

Table 2: Representative Modifications of the C6-Oxo/Diol Functionality

| Starting Material | Reagent(s) | Product Class | Example Compound |

| Hypoxanthine (Purin-6-one) | POCl₃ | 6-Halopurine | 6-Chloropurine |

| 6-Chloropurine | R-NH₂ | 6-Aminopurine | Adenine |

| 6-Chloropurine | NaSH or P₄S₁₀ | 6-Thiopurine | 6-Mercaptopurine nih.gov |

| 6-Chloropurine | R-OH, Base | 6-Alkoxypurine | 6-Methoxypurine |

| 6-Chloropurine | R-Br, Photoredox/Ni catalyst | 6-Alkylpurine | 6-Alkylpurine nucleoside nih.gov |

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) Studies for Derivatives

Understanding the relationship between the chemical structure of purine analogs and their reactivity and biological activity is crucial for rational drug design.

Structure-Reactivity Relationship (SRR): The reactivity of the purine ring is heavily influenced by the nature and position of its substituents.

Nucleophilicity: The purine base contains several nucleophilic nitrogen atoms. Computational studies show that the N7 atom is often the most inherently nucleophilic site in adenine, although reaction conditions can favor substitution at N9. researchgate.net

Electrophilicity: Electron-withdrawing groups on the purine ring increase the electrophilicity of the carbon atoms, making them more susceptible to nucleophilic attack. This is the principle behind the high reactivity of 6-chloropurine in SNAr reactions.

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted on purine derivatives to optimize their biological profiles for various targets, including enzymes like kinases and receptors.

Kinase Inhibition: Many purine analogs are potent inhibitors of cyclin-dependent kinases (CDKs). SAR studies have revealed that substitutions at the C2, C6, and N9 positions are critical for potency and selectivity. nih.gov

Anticancer Activity: The substitution pattern on the purine scaffold dictates the anticancer effects. For instance, in a series of 6-mercaptopurine derivatives, alkylation of the ring nitrogens or substitution at the C2 and C8 positions generally led to a loss of activity against Sarcoma 180, highlighting the importance of the unsubstituted purine-6-thiol core. semanticscholar.org Conversely, for other targets, conjugation of molecules like piperazine to the purine scaffold has been shown to enhance cytotoxic effects. acs.org

Antiviral Activity: In the series of acyclic nucleoside phosphonates, modifications to the purine base have profound effects on antiviral activity. Substitution at C2 of the adenine ring in PMEA (adefovir) with electron-withdrawing groups like Cl or F decreased activity against DNA viruses, whereas a 2-amino group (as in PMEDAP) maintained high activity. nih.gov

Table 3: Summary of Key Structure-Activity Relationship Findings for Purine Analogs

| Position | Modification | Biological Target/Activity | SAR Observation |

| C2 | Amino group | Cyclin-Dependent Kinases (CDKs) | Often enhances inhibitory activity. nih.gov |

| C6 | Thiol group (e.g., 6-MP) | Anticancer (Antimetabolite) | Crucial for activity; modifications at other positions often decrease potency. semanticscholar.org |

| C6 | Various substituents | Antimalarial (Plasmodium falciparum) | Certain structural features at C6 are associated with increased activity. nih.gov |

| N9 | Various substituents | Kinase Inhibition | Important for interaction with the kinase hinge region. |

| Ring | Isosteric Replacement (N for CH) | General Bioactivity | Creates analogs like 8-azaguanine with distinct biological profiles. researchgate.net |

Exploration of Novel Purine Scaffolds Based on the 3,7-Dihydro-6H-purine Nucleus

To expand chemical space and discover new biological activities, researchers have developed novel heterocyclic scaffolds that are bioisosteric or structurally related to the purine nucleus. ekb.eg

Bioisosteric Replacement: Bioisosterism involves replacing an atom or group with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. In the context of the purine scaffold, this often involves:

Deazapurines: Replacing one of the ring nitrogen atoms with a CH group. For example, 7-deazapurines, where N7 is replaced by a carbon, are an important class of purine analogs.

Azapurines: Replacing a CH group with a nitrogen atom. 8-Azapurines are a well-known example.

Scaffold Hopping: More drastic changes can involve replacing the entire imidazole or pyrimidine ring with another heterocyclic system, leading to purine isosteres like pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines. mdpi.com These novel scaffolds can offer different hydrogen bonding patterns and geometries, potentially leading to improved target affinity or selectivity.

Fused and Hybrid Scaffolds: Another approach is to fuse additional rings onto the purine core or to create hybrid molecules where the purine scaffold is linked to another pharmacophore. This strategy aims to combine the properties of both moieties or to target multiple biological pathways. For instance, purine-scaffold libraries have been developed as Hsp90 inhibitors, demonstrating the versatility of this core structure. nih.gov Recent research has focused on creating purine hybrids with molecules like quinoline, chalcones, and thiazoles to develop new anticancer agents. researchgate.net

Table 4: Examples of Novel Scaffolds Based on the Purine Nucleus

| Scaffold Class | Description | Representative Scaffold |

| Deazapurine | A ring nitrogen is replaced by a CH group. | 7-Deazapurine |

| Azapurine | A ring CH group is replaced by a nitrogen. | 8-Azaguanine researchgate.net |

| Purine Isostere | Imidazole or pyrimidine ring is replaced by another heterocycle. | Pyrrolo[2,3-d]pyrimidine mdpi.com |

| Purine Isostere | Imidazole or pyrimidine ring is replaced by another heterocycle. | Pyrazolo[3,4-d]pyrimidine mdpi.com |

| Fused Scaffold | An additional ring is fused to the purine core. | Pyrido[2,1-f]purine-2,4-dione acs.org |

| Hybrid Scaffold | Purine linked to another distinct pharmacophore. | Purine-Thiazole Hybrid researchgate.net |

Future Research Directions and Emerging Paradigms for 3,7 Dihydro 6h Purine 6,6 Diol

Investigation of Unexplored Synthetic Routes and Green Chemistry Approaches

The synthesis of purine (B94841) derivatives has traditionally relied on methods like the Traube synthesis, which involves the cyclization of substituted pyrimidines. pharmaguideline.com However, future research is pivoting towards more efficient and environmentally benign strategies.

Multicomponent Reactions (MCRs): MCRs offer a promising green alternative by combining multiple starting materials in a single step, which is efficient and reduces waste. researchgate.net Future work could focus on designing one-pot MCRs in aqueous media to favor the in-situ formation and potential isolation of the hydrated diol.

Enzymatic and Biosynthetic Methods: A significant advancement in green chemistry is the use of biological systems for chemical synthesis. Researchers have engineered Escherichia coli for the highly efficient biosynthesis of hypoxanthine (B114508). acs.org Future investigations could explore the use of purified enzymes or whole-cell biocatalysts under specific pH and solvent conditions that stabilize the 3,7-Dihydro-6H-purine-6,6-diol form, offering a sustainable and highly specific synthetic route.

Mechanochemistry: Techniques such as "Grindstone Chemistry," which involves solvent-free reactions, are being applied to the synthesis of pyrimidine (B1678525) derivatives and could be adapted for purine synthesis. researchgate.net Exploring these mechanochemical methods for purine synthesis could provide novel, eco-friendly pathways to derivatives that can be readily hydrated to the diol.

| Synthetic Approach | Core Principle | Potential Future Direction for this compound |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants. researchgate.net | Development of aqueous-phase MCRs to directly synthesize and stabilize the gem-diol form. |

| Biosynthesis | Use of engineered microorganisms to produce target molecules. acs.org | Optimization of fermentation conditions or enzyme reactors to maximize the yield and favor the hydrated state. |

| Mechanochemistry | Solvent-free synthesis using mechanical force. researchgate.net | Adaptation of grindstone techniques to purine synthesis, followed by controlled hydration to form the diol. |

Advanced Mechanistic Elucidation of Biological Transformations

The catalytic mechanism of xanthine oxidase involves a molybdenum cofactor at the active site. ebi.ac.uk The reaction is initiated by a nucleophilic attack on the purine substrate, followed by a hydride transfer. acs.orgresearchgate.net

Future research should aim to answer a key question: Does this compound serve as a direct substrate for xanthine oxidase, or must it first dehydrate to the keto form (hypoxanthine) before binding and catalysis?

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods: These computational approaches can model the enzyme's active site and simulate the reaction pathway. rsc.org Future studies could use QM/MM simulations to compare the activation energy barriers for the reaction starting from the diol versus the keto form, providing theoretical insight into the preferred substrate.

Time-Resolved Crystallography and Spectroscopy: Advanced structural biology techniques could be used to trap and visualize enzyme-substrate intermediates. These experiments could potentially reveal whether the diol form can bind to the active site and how the enzyme facilitates the transformation.

Development of Chemical Probes for Cellular Pathway Interrogation

Chemical probes, particularly fluorescent ones, are invaluable tools for tracking metabolites in real-time within cellular systems. nih.gov Hypoxanthine is a known biomarker for hypoxia, making the development of probes for its detection clinically relevant. nih.govmdpi.com However, a significant gap exists in the ability to distinguish between the keto and gem-diol forms in vivo.

Future research should focus on the rational design of probes that can selectively bind to this compound.

Structure-Based Probe Design: The two hydroxyl groups of the gem-diol offer a unique structural motif compared to the keto-enol group of hypoxanthine. Future work could involve designing probes with moieties that can form specific hydrogen bonds or covalent linkages with the diol structure.

Environment-Sensitive Fluorophores: Research has shown that novel purine analogues can be synthesized with fluorescent properties that are sensitive to the microenvironment, such as pH and solvent polarity. nih.gov Probes could be developed where the hydration of the purine ring at the 6-position to form the diol induces a measurable change in the fluorescence signal, allowing for dynamic tracking of the equilibrium.

Integration with Omics Technologies for Systems Biology Insights

Metabolomics, the large-scale study of small molecules, has become essential for understanding complex biological systems. frontiersin.org Hypoxanthine is a key metabolite measured in these studies, providing insights into purine metabolism, energy status, and hypoxic stress. nih.govnih.gov

The next paradigm in systems biology will be to move beyond static measurements and build dynamic models of metabolic networks. A crucial, yet currently overlooked, parameter in these models is the chemical equilibrium between hypoxanthine and its hydrated diol form.

Quantitative Metabolomics: Advanced analytical methods, such as ultra-performance liquid chromatography (UPLC), can resolve and quantify a wide array of purine metabolites. frontiersin.org Future efforts should focus on developing and validating methods to quantify both the keto and diol forms separately in biological samples.

Integrated Network Modeling: This quantitative data can be integrated with transcriptomic and proteomic data to create more accurate and predictive models of purine metabolism. Such models would allow researchers to simulate how perturbations, such as disease states or drug interventions, affect not only the concentration of hypoxanthine but also its chemical state, providing deeper insights into cellular regulation.

Applications in Material Science

From a theoretical and synthetic perspective, purine derivatives offer a versatile scaffold for material science applications due to their planar structure, hydrogen bonding capabilities, and electronic properties.

High-Energy-Density Materials: Theoretical studies using density functional theory (DFT) have explored the design of purine derivatives with nitro and amino functional groups as potential high-energy-density materials. nih.gov The presence of hydroxyl groups in this compound offers different substitution points that could be theoretically explored for designing new energetic materials.

Self-Assembling Systems and Metal-Organic Frameworks (MOFs): The hydrogen bond donor and acceptor sites on the purine ring system are crucial for creating self-assembling supramolecular structures. Future theoretical studies could model how the gem-diol structure of this compound might influence crystal packing and the formation of novel hydrogen-bonded networks, which are foundational for creating new biomaterials or MOFs.

Q & A

Q. What are the established synthetic routes for 3,7-Dihydro-6H-purine-6,6-diol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, coupling purine derivatives with diols under catalytic conditions (e.g., Pd-mediated cross-coupling) can yield the target compound . Key variables include solvent polarity (DMF or aqueous dioxane), temperature (reflux vs. room temperature), and catalyst loading. Optimization requires monitoring via TLC or HPLC to track intermediate formation. Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies hydroxyl (-OH) and carbonyl (C=O) stretches (e.g., 1680–1700 cm⁻¹ for purine-dione systems) .

- NMR : ¹H NMR resolves diol protons (δ 4.5–5.5 ppm) and aromatic purine protons (δ 8.0–9.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) .

- UPLC/HPLC : Quantifies purity using C18 columns with UV detection at 254 nm, as demonstrated for related purine derivatives .

Q. How can computational tools aid in predicting the structural and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond angles, dipole moments, and HOMO-LUMO gaps. Tools like PubChem (CID 5280342) provide canonical SMILES (C1NC2=C(N1)C(=O)N=C(O2)O) and InChIKey for docking studies . Molecular dynamics simulations predict solvation behavior in aqueous or DMSO environments .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction behavior of this compound in polar solvents?

- Methodological Answer : Cyclic voltammetry in DMF or aqueous dioxane reveals two-electron reduction processes at mercury electrodes, forming dihydro derivatives. Coulometric analysis confirms electron transfer stoichiometry, while in-situ FTIR tracks intermediate carbonyl transformations. Solvent effects (e.g., proton availability in H₂O vs. aprotic DMF) dictate reaction pathways .

Q. How should researchers resolve contradictions in reported biological activities of purine-diol derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Standardize assays using recombinant enzymes (e.g., phosphodiesterases) and control for pH/temperature. Meta-analyses of IC₅₀ values across studies can identify outliers. Cross-validate findings with knockout models or isotopic labeling (e.g., ¹⁴C-tracing) .

Q. What strategies optimize this compound for targeted drug delivery in neurological disorders?

- Methodological Answer : Functionalize the purine core with lipophilic groups (e.g., methyl or trifluoromethyl) to enhance blood-brain barrier penetration. Encapsulate in PEGylated nanoparticles for sustained release. Validate uptake via fluorescence tagging (e.g., dansyl derivatives) and in vivo imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.